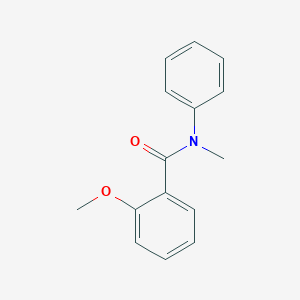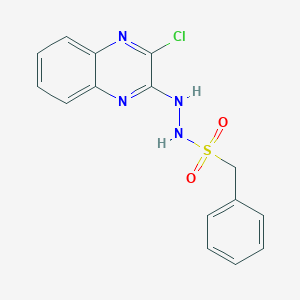
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone, also known as BIMM, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. BIMM belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to activate the p38 MAPK pathway, which regulates inflammation and stress responses.
Biochemical and Physiological Effects:
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is also soluble in various solvents, which makes it easy to use in different assays. However, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, which may limit its clinical development.
将来の方向性
There are several future directions for the research on Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Firstly, further studies are needed to elucidate the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential targets in different diseases. Secondly, more preclinical studies are required to evaluate the efficacy and safety of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone in animal models of various diseases. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Fourthly, the identification of biomarkers for Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone response may help in selecting patients who are likely to benefit from Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone treatment. Finally, the clinical development of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a potential therapeutic agent for cancer, inflammation, and viral infections should be explored in future studies.
Conclusion:
In conclusion, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is relatively simple, and it has several advantages for lab experiments. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor, anti-inflammatory, and antiviral effects, and its mechanism of action involves the modulation of various signaling pathways. However, further studies are needed to fully understand the biological effects of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential clinical applications.
合成法
The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone involves the reaction between biphenyl-4-carboxylic acid and 4-methyl-piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a white solid with a purity of over 98%.
科学的研究の応用
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor effects in different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has shown promising antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(4-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChIキー |
FEHCPEOQHAUSNA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
溶解性 |
42.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)








![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
